molecular formula C17H17N5 B14281301 Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- CAS No. 125038-15-5

Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-

Cat. No.: B14281301
CAS No.: 125038-15-5
M. Wt: 291.35 g/mol
InChI Key: IDMFUJVGVCRTNX-UHFFFAOYSA-N
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Description

Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- is a complex organic compound that features a biphenyl group, a tetrazole ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method involves the reaction of 2-acetylbiphenyl with isopropylamine in the presence of a transaminase enzyme. This reaction is catalyzed by a rationally designed variant of the Vibrio fluvialis amine transaminase, which has been engineered to improve its catalytic efficiency and enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts such as transaminases offers an environmentally sustainable approach to producing pure chiral amines, which are important building blocks in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions: Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The biphenyl and tetrazole groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- is unique due to its combination of a biphenyl group, a tetrazole ring, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

125038-15-5

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

N,N-dimethyl-2-[1-(4-phenylphenyl)tetrazol-5-yl]ethenamine

InChI

InChI=1S/C17H17N5/c1-21(2)13-12-17-18-19-20-22(17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

IDMFUJVGVCRTNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=NN=NN1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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